Methyl 2-aminopyrimidine-5-carboxylate

Description

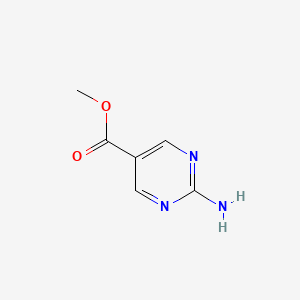

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-aminopyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHBXKOTWYZYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430733 | |

| Record name | Methyl 2-aminopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308348-93-8 | |

| Record name | Methyl 2-aminopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-aminopyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-aminopyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for obtaining Methyl 2-aminopyrimidine-5-carboxylate, a key building block in medicinal chemistry and drug development. The methodologies presented are based on established and reliable chemical literature, offering detailed experimental protocols and quantitative data to support research and development efforts.

Core Synthesis Pathway: Cyclocondensation of Guanidine with a C3 Electrophile

The most direct and widely recognized method for the synthesis of this compound involves the cyclocondensation of a guanidine source with a three-carbon (C3) electrophilic precursor. A key intermediate in this pathway is the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This intermediate is prepared and then reacted in situ with guanidine to form the desired pyrimidine ring system.

This synthesis can be logically divided into two primary stages:

-

Formation of the C3 Electrophilic Intermediate: The synthesis begins with the creation of a reactive three-carbon building block.

-

Pyrimidine Ring Formation: The C3 intermediate is then reacted with guanidine to form the final product.

Below are the detailed experimental protocols for each stage.

Stage 1: Synthesis of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

The initial step involves a condensation reaction between methyl 3,3-dimethoxypropionate and methyl formate, facilitated by a strong base such as sodium hydride.

Experimental Protocol:

A solution of methyl 3,3-dimethoxypropionate and methyl formate in a suitable aprotic solvent, such as diethyl ether or tetrahydrofuran, is added dropwise to a stirred suspension of sodium hydride in the same solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically initiated at 0 °C and then allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The resulting precipitate, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is then filtered, washed with the solvent, and dried under vacuum. This intermediate is often used directly in the next step without further purification.[1]

| Reagent | Molar Ratio | Key Parameters |

| Methyl 3,3-dimethoxypropionate | 1.0 | Solvent: Diethyl ether or THF |

| Methyl formate | 1.0 - 1.2 | Base: Sodium Hydride |

| Sodium Hydride | 1.0 - 1.2 | Temperature: 0 °C to Room Temp. |

| Product | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol |

Stage 2: Synthesis of this compound

The prepared sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is then reacted with a guanidine salt, such as guanidine hydrochloride or guanidine nitrate, to form the pyrimidine ring.

Experimental Protocol:

To a stirred solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in a polar aprotic solvent like N,N-dimethylformamide (DMF), guanidine hydrochloride is added. The reaction mixture is heated to a specified temperature, typically around 100 °C, for a period of 30 minutes to several hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation, filtration, and subsequent purification, which may include recrystallization from a suitable solvent.

An alternative and high-yielding procedure utilizes guanidine nitrate with a base in a mixed solvent system.

Alternative High-Yield Protocol:

Guanidine nitrate and sodium hydroxide are reacted in a mixture of methanol and dichloromethane. This mixture is heated to 60-65 °C. The resulting product, this compound, is obtained with a high yield.[2]

| Starting Material | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Guanidine hydrochloride | DMF | 100 | 0.5 - 3 | Not specified |

| Not specified (likely in situ from C3 precursor) | Guanidine nitrate / Sodium hydroxide | Methanol / Dichloromethane | 60-65 / 40-45 | Not specified | 87.5 |

Synthesis Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis pathways described above.

References

"Methyl 2-aminopyrimidine-5-carboxylate" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 2-aminopyrimidine-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. It details the compound's chemical and structural properties, experimental protocols for its synthesis and analysis, and its significant role as a molecular scaffold for developing novel therapeutic agents.

Core Chemical and Structural Information

This compound is a solid organic compound characterized by a pyrimidine ring system substituted with an amino group at the 2-position and a methyl carboxylate group at the 5-position.[1][2] This arrangement of functional groups makes it a versatile precursor for a wide range of more complex molecules.[3]

Compound Identification

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Citations |

| CAS Number | 308348-93-8 | [3][4] |

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₇N₃O₂ | [3][4] |

| SMILES | COC(=O)C1=CN=C(N=C1)N | |

| InChI | 1S/C6H7N3O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3,(H2,7,8,9) | |

| InChIKey | JVHBXKOTWYZYDF-UHFFFAOYSA-N |

Physicochemical Properties

This table outlines the known physical and chemical properties of the compound. Proper handling and storage are critical for maintaining its integrity.

| Property | Value | Citations |

| Molecular Weight | 153.14 g/mol | [3][4] |

| Physical Form | Solid | |

| Boiling Point | 344.2 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.32 g/cm³ | [4] |

| logP (Consensus) | 0.04 | [3] |

| Topological Polar Surface Area | 78.1 Ų | [3] |

| Storage Conditions | 2-8°C, protect from light, store under inert atmosphere | [3] |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

-

¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum in deuterated methanol (CD₃OD) shows characteristic signals: a sharp singlet at approximately 3.88 ppm corresponding to the methyl ester protons (-OCH₃), and a singlet around 8.77 ppm for the two equivalent protons on the pyrimidine ring.[3]

-

Other Spectroscopic Data: Detailed experimental Infrared (IR) Spectroscopy, Carbon-13 NMR, and Mass Spectrometry (MS) data for this specific compound are not widely available in the surveyed literature. Analysis would typically involve comparison to data from structurally similar compounds.[5][6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, based on established chemical literature.

Synthesis via Cyclocondensation

A general and effective method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the cyclocondensation of an amidinium salt with a propen-1-ol derivative.[7][8] For the target compound, guanidinium nitrate is used as the source of the 2-amino group.[9]

Methodology:

-

Preparation of Reagent: The key reagent, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.[7]

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is dissolved in a suitable solvent such as methanol.

-

Condensation: Guanidinium nitrate is added to the solution. The reaction mixture is heated to 80–90 °C in a sealed vessel to maintain pressure between 0.20–0.25 MPa.[9] The reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Workup: After completion (typically 2.5–3.0 hours), the reaction mixture is cooled to room temperature.[9] The solvent (methanol) is removed under reduced pressure.

-

Extraction: Water is added to the residue, followed by extraction with an organic solvent such as chloroform or ethyl acetate. The organic layers are combined.[9]

-

Isolation: The combined organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Caption: General workflow for the synthesis and purification of the title compound.

Purification Protocol

The crude product from synthesis can be purified using standard laboratory techniques.

Methodology:

-

Recrystallization: The crude solid is dissolved in a minimum amount of a hot solvent (e.g., an ethanol/water mixture or acetonitrile). The solution is then allowed to cool slowly, promoting the formation of pure crystals, which are collected by filtration.[5]

-

Column Chromatography: For higher purity, the crude product is subjected to silica gel column chromatography. A solvent system such as hexane-ethyl acetate is used as the eluent to separate the desired compound from impurities.[5]

Analytical Protocol (NMR)

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the purified solid is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube.

-

Data Acquisition: The sample is analyzed using a high-field NMR spectrometer (e.g., 300 MHz or higher). Standard ¹H and ¹³C spectra are acquired. For unambiguous assignment of signals, 2D NMR techniques like HSQC and HMBC can be employed.[3]

Application in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but serves as a "privileged scaffold".[3] Its structure is a cornerstone for building more complex molecules with specific biological activities.

Caption: Role of the title compound as a scaffold in medicinal chemistry.

Zinc-Binding Group (ZBG) for Enzyme Inhibition

A critical feature of the 2-aminopyrimidine-5-carboxylate moiety is its function as a Zinc-Binding Group (ZBG).[3] Many enzymes, including bacterial synthases and human histone deacetylases (HDACs), utilize a zinc ion (Zn²⁺) in their active site for catalysis.[10][11] Molecules that can effectively chelate this zinc ion can act as potent inhibitors. The nitrogen atoms of the pyrimidine ring and the adjacent amino group in the scaffold can coordinate with the active site zinc ion, disrupting the enzyme's function.[3]

Targeting the Bacterial MEP Pathway

A prominent application of this scaffold is in the development of novel antibacterial agents.[3] The methylerythritol phosphate (MEP) pathway is essential for the synthesis of isoprenoids, vital molecules for survival in most pathogenic bacteria.[2][12][13] Crucially, this pathway is absent in humans, who use the mevalonate pathway, making the MEP pathway an ideal target for selective antibiotics.[14]

One key enzyme in this pathway is 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), a zinc-dependent enzyme.[2][14] Inhibitors designed from the this compound scaffold can target IspF, blocking the MEP pathway and leading to bacterial cell death.[3]

Caption: Inhibition of the bacterial MEP pathway via targeting the zinc-dependent IspF enzyme.

References

- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The methylerythritol phosphate pathway as an oxidative stress sense and response system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 308348-93-8 [benchchem.com]

- 4. Ethyl 2-aminopyrimidine-5-carboxylate - Safety Data Sheet [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 8. Pyrimidine synthesis [organic-chemistry.org]

- 9. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]

- 10. Zinc binding groups for histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small Molecule Inhibitors of Zinc-dependent Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]

- 14. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of Methyl 2-aminopyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-aminopyrimidine-5-carboxylate, a key building block in medicinal chemistry. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . Its structure features a pyrimidine ring substituted with an amino group at the 2-position and a methyl carboxylate group at the 5-position.

Molecular Structure:

An In-depth Technical Guide to Methyl 2-aminopyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminopyrimidine-5-carboxylate, identified by the CAS number 308348-93-8, is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules, including established pharmaceuticals. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, spectral data, and its pivotal role as a building block in the development of novel therapeutic agents, particularly antibacterial drugs.

Physicochemical Properties

This compound is a solid compound at room temperature with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol .[1] For optimal stability, it should be stored at 4°C, protected from light. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 308348-93-8 | [1][2] |

| Molecular Formula | C₆H₇N₃O₂ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Boiling Point | 344.2 °C at 760 mmHg | |

| Physical Form | Solid | |

| Storage Temperature | 4°C, protect from light | |

| Purity | Typically ≥97% |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes key spectral data.

| Spectroscopy | Data | Reference |

| ¹H NMR | In deuterated methanol (CD₃OD), the methyl ester protons (-OCH₃) exhibit a sharp singlet at approximately 3.88 ppm. The two protons on the pyrimidine ring are magnetically equivalent and appear as a singlet around 8.77 ppm. The amino group (-NH₂) protons' chemical shift can vary. | [2] |

| Density | 1.319 g/cm³ | [3] |

Synthesis

Furthermore, traditional methods for constructing the pyrimidine ring are well-established in chemical literature.[2] For the synthesis of related 2-aminopyrimidine derivatives, catalyst-free and solvent-free conditions have been employed, which can simplify the work-up procedure and reduce costs.[2] One example involves heating 2-amino-4,6-dichloropyrimidine with a substituted amine and triethylamine.[2]

The esterification of the parent 2-aminopyrimidine-5-carboxylic acid would be a straightforward final step to yield the methyl ester. A general procedure for the hydrolysis of this compound to its corresponding carboxylic acid involves dissolving the ester in methanol with a small amount of water, adding lithium hydroxide, and stirring the mixture at 60°C overnight.[4]

Below is a generalized workflow for the synthesis of 2-aminopyrimidine derivatives.

Role in Drug Discovery and Development

This compound is a valuable building block in drug discovery, primarily due to its 2-aminopyrimidine scaffold. This structural motif is considered a "privileged scaffold" as it is present in numerous bioactive molecules and approved drugs.[2] The amino and carboxylate functional groups on this molecule are amenable to a variety of chemical modifications, allowing for the creation of diverse compound libraries for screening.[2]

Targeting the MEP Pathway for Antibacterial Agents

A significant application of this compound is in the development of inhibitors for the methylerythritol phosphate (MEP) pathway. The MEP pathway is essential for the biosynthesis of isoprenoids in most pathogenic bacteria but is absent in humans, making it an attractive target for selective antibacterial drugs.[2]

The 2-aminopyrimidine-5-carboxylate structure has been identified as a zinc-binding group (ZBG) that can target the enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF).[2] IspF is the fifth enzyme in the MEP pathway and its inhibition disrupts the production of essential isoprenoids, leading to bacterial cell death. Researchers utilize this compound to synthesize analogs that can chelate the zinc ions in the active site of IspF, thereby inhibiting its function.[2]

The following diagram illustrates the MEP pathway and the point of inhibition by IspF inhibitors.

Experimental Protocols

General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives

As a specific protocol for this compound is unavailable, a general method for synthesizing 2-aminopyrimidine derivatives is provided below, based on common laboratory practices for similar compounds.

Materials:

-

Appropriate starting materials (e.g., a suitable amidine and a β-keto ester)

-

Solvent (e.g., ethanol)

-

Base (e.g., sodium ethoxide)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Standard work-up and purification equipment (rotary evaporator, separation funnel, chromatography supplies)

Procedure:

-

Dissolve the β-keto ester in the chosen solvent in the reaction vessel.

-

Add the base to the solution and stir until fully dissolved.

-

Add the amidine salt to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminopyrimidine derivative.

IspF Enzyme Inhibition Assay

The following is a generalized protocol for an in vitro assay to determine the inhibitory activity of compounds derived from this compound against the IspF enzyme.

Materials:

-

Purified recombinant IspF enzyme

-

Substrate: 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP)

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and a reducing agent like DTT)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Plate reader capable of detecting the assay signal (e.g., absorbance or fluorescence, depending on the detection method)

-

Detection reagent (e.g., a phosphatase to detect the release of inorganic phosphate, coupled with a colorimetric reagent)

Procedure:

-

Prepare a series of dilutions of the test compounds in the assay buffer.

-

In the wells of the 96-well plate, add the assay buffer, the test compound dilutions, and the IspF enzyme. Include controls with no inhibitor (positive control) and no enzyme (negative control).

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period.

-

Initiate the enzymatic reaction by adding the substrate (CDP-MEP) to all wells.

-

Incubate the plate at the optimal temperature for a defined period.

-

Stop the reaction (e.g., by adding a quenching agent).

-

Add the detection reagent and incubate to allow for signal development.

-

Measure the signal using the plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

The following diagram illustrates the workflow for the IspF enzyme inhibition assay.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its favorable physicochemical properties and the reactivity of its functional groups make it an ideal starting point for the synthesis of diverse compound libraries. The demonstrated utility of its 2-aminopyrimidine core in targeting the bacterial MEP pathway, specifically the IspF enzyme, highlights its significant potential in the development of novel antibacterial agents. This technical guide provides a solid foundation of knowledge for researchers working with this important chemical entity.

References

- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 2. This compound|CAS 308348-93-8 [benchchem.com]

- 3. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminopyrimidine-5-carboxylic acid | 3167-50-8 [chemicalbook.com]

An In-depth Technical Guide on the Solubility and Stability of Methyl 2-aminopyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminopyrimidine-5-carboxylate is a pivotal building block in medicinal chemistry and drug discovery. Its pyrimidine core is a "privileged scaffold," frequently found in bioactive molecules, including various therapeutic agents. The compound, with its reactive amino and carboxylate functionalities, serves as a versatile precursor for synthesizing diverse compound libraries aimed at various biological targets. Notably, the 2-aminopyrimidine-5-carboxylate structure has been identified as an effective zinc-binding group, making it a valuable starting point for the design of novel enzyme inhibitors, particularly in the antibacterial field targeting pathways like the methylerythritol phosphate (MEP) pathway.[1]

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, offering essential data and methodologies for its effective use in research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| CAS Number | 308348-93-8 | [1][2][3] |

| Appearance | Solid | [4] |

| Topological Polar Surface Area | 78.1 Ų | [1][3] |

| Consensus Log P | 0.04 | [1] |

Note: The predicted good gastrointestinal absorption potential based on computational data suggests utility in drug design.[1]

Solubility Profile

Quantitative experimental data on the solubility of this compound in a wide range of organic and aqueous solvents is not extensively available in public literature. However, its structural features—a polar pyrimidine core with hydrogen bonding capabilities (amino group) and an ester group—suggest moderate solubility in polar organic solvents. Its low Log P value also suggests some degree of aqueous solubility.

Qualitative Solubility

Based on its use in various published synthetic procedures, the compound is soluble in solvents such as:

Experimental Protocol for Solubility Determination

To ascertain precise solubility data, a standardized experimental protocol such as the shake-flask method is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, Acetonitrile)

-

Scintillation vials or glass flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC-UV or UPLC-MS system

-

Calibrated pH meter

Methodology:

-

Preparation: Add an excess amount of the compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After shaking, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Filtration/Centrifugation: Carefully withdraw a sample from the supernatant. To remove any suspended solid particles, either centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter.

-

Quantification: Dilute the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard calibration curve.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Caption: Workflow for Shake-Flask Solubility Measurement.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses.

Accelerated Stability Data

An accelerated stability study provides insight into the compound's shelf-life under stressed conditions.

| Condition | Duration | Degradation | Primary Degradation Pathway | Source |

| 40°C / 75% Relative Humidity (RH) | 6 months | ~5% | Hydrolysis of the methyl ester | [1] |

Recommended Storage: To minimize degradation through oxidation and moisture uptake, the compound should be stored in desiccated, amber vials at –20°C.[1]

Degradation Pathway

The primary degradation pathway identified is the hydrolysis of the ester group, particularly in humid environments, to yield 2-aminopyrimidine-5-carboxylic acid.[1]

Caption: Primary Hydrolytic Degradation Pathway.

Experimental Protocol for Stability Analysis

A systematic approach is required to evaluate the stability of the compound under various stress conditions (e.g., pH, temperature, light).

Objective: To assess the stability of this compound and identify its degradation products.

Materials:

-

This compound

-

Aqueous buffers (pH 2, 7, 9)

-

Organic solvents (e.g., Methanol, Acetonitrile)

-

Temperature- and humidity-controlled chambers

-

Photostability chamber (with UV and visible light sources)

-

LC-MS system for separation and identification of degradants

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dilute the stock solution in aqueous buffers of varying pH (e.g., 0.1N HCl, water, 0.1N NaOH). Heat the solutions (e.g., at 60-80°C) for a defined period.

-

Oxidative Degradation: Treat the compound's solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and its solution to high temperatures (e.g., 80°C).

-

Photostability: Expose the solid compound and its solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and dilute for analysis.

-

Analytical Method: Use a stability-indicating LC-MS method. This method should be capable of separating the parent compound from all process impurities and degradation products.

-

Data Analysis:

-

Calculate the percentage of the remaining parent compound at each time point.

-

Identify the mass of major degradation products using the mass spectrometer to elucidate their structures.

-

Caption: Workflow for Forced Degradation Stability Study.

Application in Drug Discovery

This compound is a key intermediate. Its stability and reactivity are leveraged in multi-step syntheses to create more complex molecules with potential therapeutic value. For example, it is used in the synthesis of imidazopyrimidines, which are inhibitors of kinases like c-Met, a target in cancer therapy.[8]

The logical flow from this building block to a potential therapeutic application is illustrated below.

Caption: From Building Block to Biological Application.

Conclusion

This compound is a compound of significant interest in drug discovery due to its versatile chemical nature. While comprehensive public data on its solubility is lacking, standardized protocols can be employed to determine this crucial parameter. Stability data indicates a susceptibility to hydrolysis, necessitating careful storage conditions to ensure its integrity for synthetic applications. Understanding these properties is paramount for researchers aiming to efficiently and effectively utilize this valuable chemical scaffold in the development of novel therapeutics.

References

- 1. This compound|CAS 308348-93-8 [benchchem.com]

- 2. Ethyl 2-aminopyrimidine-5-carboxylate - Safety Data Sheet [chemicalbook.com]

- 3. Methyl 2-amino-5-pyrimidinecarboxylate|308348-93-8 - MOLBASE Encyclopedia [m.molbase.com]

- 4. canbipharm.com [canbipharm.com]

- 5. WO2013127267A1 - Pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives - Google Patents [patents.google.com]

- 6. WO2013127268A1 - Amido-benzyl sulfone and sulfonamide derivatives - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US12084449B2 - Imidazotriazines and imidazopyrimidines as kinase inhibitors - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. USRE46856E1 - Substituted 2,3-dihydroimidazo[1,2-c]quinazoline derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis - Google Patents [patents.google.com]

Unveiling the Solid-State Architecture of a Key Medicinal Scaffold: A Technical Guide to the Crystal Structure of Methyl 2-aminopyrimidine-5-carboxylate and its Analogs

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of Methyl 2-aminopyrimidine-5-carboxylate and its closely related analogs, offering valuable insights for researchers, scientists, and professionals in drug development. This document summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes the intricate network of intermolecular interactions that govern its solid-state assembly. The 2-aminopyrimidine-5-carboxylate core is a significant scaffold in medicinal chemistry, notably as a precursor for enzyme inhibitors targeting pathways like the methylerythritol phosphate (MEP) pathway, which is essential for many pathogenic bacteria.[1]

Crystallographic Data Summary

While a specific crystal structure for this compound was not publicly available at the time of this report, a detailed analysis of the closely related analog, Methyl 4-amino-2-chloropyrimidine-5-carboxylate, provides a robust model for understanding its structural characteristics. The crystallographic data for this analog is presented below, offering a strong predictive framework for the titular compound due to high structural similarity.

| Parameter | Value |

| Chemical Formula | C₆H₆ClN₃O₂ |

| Molecular Weight | 187.59 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 3.9110 (8) Å |

| b | 10.136 (2) Å |

| c | 9.848 (2) Å |

| α | 90° |

| β | 98.71 (3)° |

| γ | 90° |

| Volume | 385.89 (13) ų |

| Z | 2 |

| Calculated Density | 1.616 Mg/m³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293(2) K |

| Reflections Collected | 1474 |

| Independent Reflections | 817 |

| R-factor | 0.046 |

| wR-factor | 0.109 |

Data obtained for Methyl 4-amino-2-chloropyrimidine-5-carboxylate serves as a proxy for this compound.[2]

Experimental Protocols

The determination of the crystal structure of pyrimidine derivatives involves a systematic workflow, from material synthesis to data analysis. The following protocols are based on established methodologies for similar compounds.[2]

Synthesis and Crystallization

The synthesis of this compound and its analogs typically follows established organic chemistry routes.[1] For the analyzed analog, crystals suitable for X-ray diffraction were obtained by dissolving the synthesized compound (0.5 g) in dichloromethane (50 ml) and allowing the solvent to evaporate slowly at room temperature over approximately five days.[2]

X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a diffractometer. For the reference compound, an Enraf–Nonius CAD-4 diffractometer was utilized.[2] Data collection is performed at a controlled temperature, often ambient (293 K) or cryogenic, using monochromatic X-ray radiation (e.g., Mo Kα).[2]

The collected diffraction data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[2] In the refinement process for the analog, hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2]

References

An In-depth Technical Guide on Methyl 2-aminopyrimidine-5-carboxylate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminopyrimidine-5-carboxylate is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, particularly the pyrimidine core functionalized with an amino group and a methyl carboxylate, render it a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its role as a precursor for potent enzyme inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in the field.

Introduction

The pyrimidine scaffold is a ubiquitous motif in numerous natural and synthetic compounds of profound biological importance, including the nucleobases uracil, thymine, and cytosine. The systematic study of pyrimidines began in the late 19th century, with the first laboratory synthesis of a pyrimidine derivative, barbituric acid, reported in 1879. The parent compound, pyrimidine, was first prepared in 1900.[1] Derivatives of pyrimidine-5-carboxylic acid have been a subject of scientific inquiry since at least the early 1940s, indicating a long-standing interest in this class of compounds.[2][3]

This compound (CAS Number: 308348-93-8) has emerged as a crucial intermediate in the synthesis of complex molecular architectures for drug development.[4] Its utility is particularly highlighted in the design of enzyme inhibitors, where the 2-aminopyrimidine moiety can act as a key pharmacophore.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its application in synthesis and biological assays.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₇N₃O₂ | [4][5] |

| Molecular Weight | 153.14 g/mol | [4][5] |

| CAS Number | 308348-93-8 | [4] |

| Appearance | White to Pale-yellow to Yellow-brown to Brown Solid | |

| Boiling Point | 344.2 °C at 760 mmHg | |

| Density | 1.319 g/cm³ | [6] |

| Storage Temperature | 2-8°C, protect from light, under inert atmosphere | [4] |

Spectral Data

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR (CD₃OD) | δ 8.77 (s, 2H, Pyrimidine C4-H, C6-H), 3.88 (s, 3H, Methoxy (-OCH₃)) | [4] |

| IR (Expected) | 3300-3500 cm⁻¹ (N-H stretch), ~3100 cm⁻¹ (Aromatic C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), 1715-1730 cm⁻¹ (C=O stretch), 1000-1300 cm⁻¹ (C-O stretch) | [4] |

| Mass Spectrometry | Fragmentation may involve loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). | [4] |

Synthesis of this compound

The synthesis of 2-substituted pyrimidine-5-carboxylic esters has been a subject of interest, with various methods developed over the years. A general and efficient procedure was reported by Zhichkin, Fairfax, and Eisenbein in 2002, which provides a reliable route to compounds such as this compound.[7]

General Synthetic Pathway

The synthesis involves the reaction of an amidinium salt with the sodium salt of an appropriate three-carbon building block. For this compound, the key starting materials are guanidine (in the form of its salt) and a methyl 2-formyl-3-alkoxyacrylate derivative.

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Adapted from Zhichkin et al., 2002)

This protocol is adapted from the general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Materials:

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Methyl 2-(ethoxymethylene)acetoacetate

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (for workup)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

Guanidine hydrochloride is added to the sodium ethoxide solution and stirred to form the free base.

-

Methyl 2-(ethoxymethylene)acetoacetate is added dropwise to the reaction mixture at room temperature.

-

The reaction mixture is then heated at reflux for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in water and neutralized with hydrochloric acid, leading to the precipitation of the crude product.

-

The crude product is collected by filtration, washed with cold water and diethyl ether, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Role in Drug Discovery: Targeting the MEP Pathway

This compound is a valuable scaffold for the development of inhibitors targeting the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This metabolic pathway is essential for the biosynthesis of isoprenoids in most bacteria, parasites, and plants, but is absent in humans, making it an attractive target for the development of novel antimicrobial agents.[4]

The MEP Pathway and the IspF Enzyme

The MEP pathway consists of a series of enzymatic reactions that convert pyruvate and glyceraldehyde 3-phosphate into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoid synthesis. One of the key enzymes in this pathway is 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF).

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrimidine-5-carboxylic acid | 4595-61-3 | Benchchem [benchchem.com]

- 4. This compound|CAS 308348-93-8 [benchchem.com]

- 5. This compound, CasNo.308348-93-8 Suzhou Sibian Chemical Technology Co., Ltd China (Mainland) [sibian.lookchem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

Methyl 2-aminopyrimidine-5-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract: This document provides a comprehensive technical overview of Methyl 2-aminopyrimidine-5-carboxylate, a key heterocyclic building block in medicinal chemistry. It details the compound's nomenclature, physicochemical properties, and its significant role as a scaffold in the development of novel therapeutics. This guide furnishes detailed, adaptable experimental protocols for the synthesis of pyrimidine derivatives and for the biological evaluation of their potential as enzyme inhibitors, particularly targeting the MEP pathway and VEGFR-2 kinase. Visual diagrams of synthetic workflows and biological pathways are provided to facilitate a deeper understanding of its application in drug discovery and development.

IUPAC Nomenclature and Synonyms

The compound "this compound" is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: methyl 2-amino-5-pyrimidinecarboxylate

Synonyms:

-

This compound

-

5-Pyrimidinecarboxylicacid, 2-amino-, methylester

-

Methyl 2-amino-pyrimidine-5-carboxylate

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 308348-93-8 | |

| Molecular Formula | C₆H₇N₃O₂ | |

| Molecular Weight | 153.14 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 344.2 °C at 760 mmHg | |

| Storage Temperature | 4°C, protect from light | |

| Purity | ≥97% | |

| InChI Key | JVHBXKOTWYZYDF-UHFFFAOYSA-N |

Applications in Drug Discovery

This compound is a versatile synthetic intermediate in medicinal chemistry, primarily

A Technical Guide to Methyl 2-aminopyrimidine-5-carboxylate: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminopyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core, adorned with both an amino group and a methyl carboxylate, provides a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its role as a building block in the development of novel enzyme inhibitors.

Physicochemical Characteristics

This compound is typically a solid at room temperature, appearing as a light yellow to yellow powder.[1] It is characterized by its pyrimidine ring system, which imparts aromatic character and influences its chemical reactivity. The presence of an amino group and an ester functional group makes it a valuable intermediate for further chemical modifications.

Identification and General Properties

The fundamental identifying and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇N₃O₂ | [2][3] |

| Molecular Weight | 153.14 g/mol | [2][3][4] |

| Appearance | Solid, Light yellow to yellow powder | [1][4][5] |

| CAS Number | 308348-93-8 | [2][3][4] |

| InChI | InChI=1S/C6H7N3O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3,(H2,7,8,9) | [4][5] |

| InChIKey | JVHBXKOTWYZYDF-UHFFFAOYSA-N | [2][4][5] |

| Canonical SMILES | COC(=O)C1=CN=C(N=C1)N | [5] |

Quantitative Physicochemical Data

| Parameter | Value | Reference(s) |

| Boiling Point | 344.2 °C at 760 mmHg | [3][4] |

| Density (Predicted) | 1.319 g/cm³ | [2] |

| pKa (Predicted) | 1.83 ± 0.10 | [1] |

| LogP (Consensus) | -0.3 | [6] |

| Topological Polar Surface Area | 78.1 Ų | [4][6] |

| Exact Mass | 153.053826475 Da | [6] |

Solubility

Specific experimental solubility data for this compound in common solvents is not widely published. However, based on the solubility of structurally similar compounds such as 2-aminopyridine and methyl 2-aminopyridine-4-carboxylate, a general solubility profile can be inferred.[7][8] The presence of the polar amino and ester groups suggests that it will have some solubility in polar protic solvents like methanol and ethanol, and in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like toluene and hexanes is expected to be limited.

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopic Data | Description | Reference(s) |

| ¹H NMR (CD₃OD) | The proton NMR spectrum is expected to show a singlet for the two pyrimidine protons around 8.77 ppm and a singlet for the three methoxy protons at approximately 3.88 ppm. The chemical shift of the amino protons can vary depending on the solvent and concentration. | [4] |

| ¹³C NMR | The carbon-13 NMR spectrum is anticipated to display six distinct signals. Key resonances would include the carbonyl carbon of the ester group (downfield), the methyl carbon of the ester (upfield), and four signals corresponding to the pyrimidine ring carbons. | [4] |

| Infrared (IR) | The IR spectrum is expected to show characteristic absorption bands for the amino group (N-H stretching) in the 3300-3500 cm⁻¹ region. A prominent C=O stretching vibration from the α,β-unsaturated ester is expected around 1715-1730 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the pyrimidine ring would also be present. | [4] |

| High-Resolution Mass Spectrometry (HRMS) | HRMS provides an accurate mass measurement, which is crucial for determining the elemental formula. The exact mass of this compound is 153.0538 u. | [4] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of an amidinium salt with a suitable three-carbon building block.[9] The following protocol is a representative example.

Reaction Scheme:

Materials:

-

Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

-

Guanidine hydrochloride

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Buchner funnel and filter paper

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1 equivalent).

-

Add guanidine hydrochloride (1 equivalent) to the flask.

-

Add a sufficient volume of anhydrous DMF to dissolve the reactants.

-

Heat the reaction mixture to 100 °C with stirring.

-

Maintain the temperature and continue stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add deionized water to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold deionized water.

-

Dry the product under vacuum to obtain this compound.

Purification:

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve higher purity.

Characterization Workflow

A standard workflow for the characterization of the synthesized this compound is outlined below.

Biological Significance and Applications

The 2-aminopyrimidine-5-carboxylate scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.

Role as a Zinc-Binding Group in the MEP Pathway

The methylerythritol phosphate (MEP) pathway is essential for isoprenoid biosynthesis in many pathogenic bacteria but is absent in humans, making it an attractive target for the development of novel antibacterial agents.[4] The 2-aminopyrimidine-5-carboxylate moiety has been identified as a zinc-binding group (ZBG) that can target metalloenzymes within this pathway, such as 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF).[4]

Derivatives of this compound can be synthesized to chelate the zinc ions in the active site of IspF, leading to enzyme inhibition and subsequent antibacterial activity. This makes the parent compound a valuable starting material for the development of new antibiotics with a selective mode of action.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dark place under an inert atmosphere.[4]

Conclusion

This compound is a versatile and valuable building block in the field of medicinal chemistry. Its well-defined physical and chemical properties, coupled with its established role as a scaffold for enzyme inhibitors, make it a compound of high interest for researchers and drug development professionals. The synthetic protocols and characterization workflows outlined in this guide provide a solid foundation for its use in the laboratory, paving the way for the discovery of new therapeutic agents.

References

- 1. Ethyl 2-aminopyrimidine-5-carboxylate - Safety Data Sheet [chemicalbook.com]

- 2. This compound, CasNo.308348-93-8 Suzhou Sibian Chemical Technology Co., Ltd China (Mainland) [sibian.lookchem.com]

- 3. This compound|CAS 308348-93-8 [benchchem.com]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]

- 5. This compound | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Methyl 2-aminopyrimidine-5-carboxylate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminopyrimidine-5-carboxylate is a pivotal building block in the field of medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1] Its pyrimidine core is recognized as a "privileged scaffold," frequently found in numerous bioactive molecules and approved drugs.[1] The strategic placement of an amino group at the 2-position and a methyl carboxylate at the 5-position offers versatile handles for chemical modification, enabling the construction of diverse compound libraries for drug discovery.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][3][4] Consequently, the development of small molecule kinase inhibitors is a major focus of modern therapeutic research.[2][4][5] The 2-aminopyrimidine scaffold is particularly effective for targeting the ATP-binding site of kinases, making this compound a valuable starting material for the synthesis of potent and selective inhibitors.

Application: Synthesis of Diverse Kinase Inhibitors

The versatility of the this compound scaffold has been exploited to develop inhibitors against a range of kinase targets implicated in oncology and inflammatory diseases. The amino group can be functionalized, and the carboxylate group can be modified or used to introduce further complexity, leading to a wide array of derivatives.

Quantitative Data Summary of Synthesized Kinase Inhibitors

The following table summarizes the activity of various kinase inhibitors synthesized using pyrimidine-based scaffolds, including derivatives of this compound.

| Compound/Series | Target Kinase(s) | Key Inhibitory Activity (IC50) | Reference |

| Compound 7 | BTK / JAK3 | < 2 nM | [6] |

| Compound 12 (1,3,5-triazine derivative) | BTK | 21 nM | [6] |

| Compound 19 (thieno[3,2-d]pyrimidine) | BTK | 29.9 nM | [6] |

| Branebrutinib | BTK | 0.1 nM | [6] |

| 4-amino-thieno [2,3-d]pyrimidine derivative | Tie-2 | 0.07 µM | [7] |

| Aurora Kinase Inhibitor | Aurora B | 0.2 nM | [7] |

| Compound 9a (4-anilinopyrimidine-5-carboxamide) | Syk | ID50: 13 mg/kg (in vivo) | [8] |

| Diaminopyrimidine Carboxamide 2 | HPK1 | 64 nM | [9] |

Featured Kinase Targets and Signaling Pathways

Inhibitors derived from this compound target key nodes in cellular signaling pathways that are often hyperactivated in disease states.

Bruton's Tyrosine Kinase (BTK) Signaling

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play significant roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a driver in many types of cancer, promoting tumor growth and metastasis.[10]

Caption: Overview of the HGF/c-Met signaling pathway in cancer.

Experimental Protocols

General Workflow for Kinase Inhibitor Synthesis and Evaluation

The development of kinase inhibitors from this compound follows a structured workflow from initial synthesis to biological evaluation.

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Protocol 1: Synthesis of Imidazo[1,2-a]pyrimidine c-Met Inhibitors

This protocol describes a method for synthesizing imidazo[1,2-a]pyrimidines, a class of compounds investigated as c-Met inhibitors.[10]

Step 1: Reaction of this compound with an α-haloketone.

-

A mixture of this compound (1.0 mmol) and a substituted chloro-acetaldehyde derivative (e.g., chloro(1-quinolin-6-ylcyclopropyl)acetaldehyde, 1.1 mmol) is prepared in a suitable solvent such as isopropyl alcohol (3 mL).[10]

-

The reaction mixture is heated at 100°C for 4 hours.[10] The reaction involves an initial nucleophilic attack of the endocyclic nitrogen of the pyrimidine on the α-carbon of the aldehyde, followed by cyclization of the exocyclic amino group.[1]

-

After cooling to room temperature, the mixture is diluted with methanol (3 mL).[10]

-

The product, a methyl imidazo[1,2-a]pyrimidine-carboxylate derivative, is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Protocol 2: Hydrolysis of the Methyl Ester

To enable further modifications, such as amide bond formation, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.[11]

Step 1: Saponification of this compound.

-

Dissolve this compound (2.0 mmol) in methanol (5 mL) containing a few drops of water.[11]

-

Add lithium hydroxide (LiOH) (5.1 mmol) to the solution.[11]

-

Stir the reaction mixture at 60°C overnight.[11]

-

Concentrate the mixture under reduced pressure to remove the methanol.[11]

-

Dilute the residue with water and adjust the pH to 4 with 1 M HCl.[11]

-

The resulting precipitate, 2-aminopyrimidine-5-carboxylic acid, is isolated by vacuum filtration as a white solid.[11]

Biochemical Assay Protocols for Kinase Inhibitor Evaluation

Evaluating the potency and selectivity of synthesized compounds is critical. Biochemical assays directly measure the catalytic function of the target kinase.[3]

General Kinase Activity Assay (e.g., ADP-Glo™)

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Kinase Reaction:

-

Set up a reaction mixture containing the kinase, a suitable substrate (peptide or protein), ATP, and the test inhibitor at various concentrations in a kinase buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Measurement:

-

Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the ADP concentration and, therefore, to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control (e.g., DMSO).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Optimization Considerations:

-

Enzyme and Substrate Concentrations: Use concentrations that avoid substrate depletion or product inhibition.[3]

-

DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and minimized to avoid impacting kinase activity.[3]

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of kinase inhibitors. Its chemical tractability allows for the creation of diverse libraries targeting a wide range of kinases involved in critical disease pathways. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and development of novel kinase-targeted therapeutics. The continued exploration of this privileged scaffold is expected to yield new and effective treatments for cancer and other debilitating diseases.

References

- 1. This compound|CAS 308348-93-8 [benchchem.com]

- 2. chemicalkinomics.com [chemicalkinomics.com]

- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 4. Trends in kinase drug discovery: targets, indications and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US12084449B2 - Imidazotriazines and imidazopyrimidines as kinase inhibitors - Google Patents [patents.google.com]

- 11. USRE46856E1 - Substituted 2,3-dihydroimidazo[1,2-c]quinazoline derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis - Google Patents [patents.google.com]

Application Notes and Protocols: "Methyl 2-aminopyrimidine-5-carboxylate" as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminopyrimidine-5-carboxylate is a highly valuable and versatile synthetic building block in medicinal chemistry and drug discovery. Its pyrimidine core is a privileged scaffold found in numerous biologically active molecules. The presence of reactive amino and ester functional groups allows for diverse chemical modifications, making it an ideal starting material for the synthesis of compound libraries for high-throughput screening and lead optimization. This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this compound in the development of novel therapeutic agents.

Key Applications

This compound serves as a crucial precursor for the synthesis of various classes of bioactive molecules, including:

-

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many approved kinase inhibitors. By modifying the 2-amino and 5-carboxylate positions, potent and selective inhibitors of various kinases, such as Aurora kinases and spleen tyrosine kinase (Syk), can be developed for oncology applications.

-

STAT6 Inhibitors: Signal Transducer and Activator of Transcription 6 (STAT6) is a key protein in the signaling pathway of interleukins IL-4 and IL-13, which are implicated in allergic and inflammatory diseases. Derivatives of this compound have been successfully synthesized to create potent STAT6 inhibitors.

-

Antibacterial Agents: The 2-aminopyrimidine-5-carboxylate moiety has been identified as a zinc-binding group that can target bacterial enzymes.[1] A key target is the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many pathogenic bacteria but absent in mammals, making it an attractive target for selective antibacterial drugs.

Data Presentation

Physicochemical Properties

| Property | Value |

| CAS Number | 308348-93-8 |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| Appearance | Solid |

| Boiling Point | 344.2°C at 760 mmHg |

Biological Activity of a Key Derivative

One notable application of this compound is in the synthesis of STAT6 inhibitors. The following table summarizes the biological activity of a key derivative, 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (AS1517499) , which is synthesized from a pyrimidine-5-carboxylate precursor.

| Compound | Target | IC₅₀ (nM) | Biological Effect |

| AS1517499 | STAT6 | 21 | Potent STAT6 inhibition.[2][3] |

| AS1517499 | IL-4-induced Th2 differentiation | 2.3 | Inhibited IL-4-induced Th2 differentiation of mouse spleen T cells without affecting Th1 differentiation.[2][3] |

Experimental Protocols

General Synthesis of 2,4-Disubstituted Pyrimidine-5-Carboxamide Derivatives

This protocol outlines a general multi-step synthesis to produce 2,4-disubstituted pyrimidine-5-carboxamide derivatives, starting from a suitable pyrimidine precursor that can be derived from this compound. This pathway is exemplified by the synthesis of STAT6 inhibitors.

Step 1: Chlorination of the Pyrimidine Ring

The pyrimidine ring is first activated by chlorination at the 4-position. This is a common strategy to introduce a good leaving group for subsequent nucleophilic substitution.

Step 2: Nucleophilic Substitution at the 4-Position

The 4-chloro substituent is then displaced by a primary amine (e.g., benzylamine) to introduce the first point of diversity.

Step 3: Saponification of the Methyl Ester

The methyl ester at the 5-position is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.

Step 4: Amide Coupling

The resulting carboxylic acid is coupled with a desired amine using a standard peptide coupling reagent (e.g., HATU, HBTU) to form the final carboxamide derivative.

Detailed Protocol for the Synthesis of 4-(Benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (AS1517499) Precursor

This protocol is adapted from the general principles of pyrimidine chemistry and the synthesis of related STAT6 inhibitors. The initial steps to generate the key intermediate from this compound are described.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Benzylamine

-

Tyramine hydrochloride

-

Sodium hydroxide (NaOH)

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Synthesis of Methyl 2-amino-4-chloropyrimidine-5-carboxylate:

-

To a solution of this compound in an appropriate solvent, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

Stir the reaction mixture at reflux for the time required to complete the reaction (monitor by TLC).

-

Carefully quench the reaction with ice water and neutralize with a suitable base.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

-

Synthesis of Methyl 2-amino-4-(benzylamino)pyrimidine-5-carboxylate:

-

Dissolve Methyl 2-amino-4-chloropyrimidine-5-carboxylate in a suitable solvent such as ethanol.

-

Add benzylamine and a non-nucleophilic base like DIPEA.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography.

-

-

Hydrolysis to 2-amino-4-(benzylamino)pyrimidine-5-carboxylic acid:

-

Dissolve the methyl ester from the previous step in a mixture of methanol and water.

-

Add an excess of sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

-

Acidify the reaction mixture to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry under vacuum.

-

-

Amide Coupling to form the final product precursor:

-

Dissolve the carboxylic acid in DMF.

-

Add HBTU, DIPEA, and the desired amine (e.g., tyramine hydrochloride).

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired pyrimidine-5-carboxamide derivative.

-

Mandatory Visualizations

Signaling Pathway

Caption: The Methylerythritol Phosphate (MEP) Pathway and the inhibitory action of this compound derivatives on the IspF enzyme.

Experimental Workflow

Caption: General synthetic workflow for the preparation of 2,4-disubstituted pyrimidine-5-carboxamide derivatives.

References

Application Notes and Protocols: "Methyl 2-aminopyrimidine-5-carboxylate" in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminopyrimidine-5-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its pyrimidine core is a privileged scaffold found in numerous biologically active compounds, including approved drugs. The presence of a reactive amino group at the C2 position and a methyl ester at the C5 position allows for diverse chemical modifications, making it an ideal starting material for the synthesis of compound libraries for drug discovery. This document provides an overview of its applications, quantitative data on derived inhibitors, and detailed experimental protocols for the synthesis and evaluation of its derivatives.

Key Medicinal Chemistry Applications

The this compound scaffold has been successfully employed in the development of a range of therapeutic agents, including:

-

Kinase Inhibitors: The 2-aminopyrimidine moiety is a well-established hinge-binding motif in many kinase inhibitors. Derivatives of this compound have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinase 7 (CDK7) and Polo-Like Kinase 4 (PLK4), which are crucial targets in oncology.

-

Antibacterial Agents: This scaffold serves as a zinc-binding group for targeting bacterial enzymes. Notably, it has been used to design inhibitors of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an essential enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis in many pathogenic bacteria. This pathway is absent in humans, making it an attractive target for selective antibacterial drugs.

-

Other Enzyme Inhibitors: The structural features of this molecule have also been exploited to develop inhibitors for other enzymes, such as β-glucuronidase, which is implicated in certain cancers and other diseases.

Quantitative Data of Bioactive Derivatives

The following tables summarize the biological activities of various compounds derived from the 2-aminopyrimidine-5-carboxamide scaffold.

Table 1: Kinase Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |

|---|---|---|---|---|

| Compound 22 | CDK7 | 7.21 | MV4-11 | 208.1 |

| BTX-A51 | CDK7 | 272.30 | - | - |

| Compound 4 | CDK7 | 31.02 | - | - |

| Compound 8h | PLK4 | 6.7 | MCF-7 | - |

| Compound 3b | PLK4 | 31.2 | - | - |

| AS1517499 (2t) | STAT6 | 21 | - | - |

Data sourced from publications on CDK7 and PLK4 inhibitors.[1][2]

Table 2: Antibacterial Activity of Pyrimidine-5-carboxamide Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 1a | S. pyogenes | 100 |

| Compound 1a | S. aureus | 200 |

| Compound 1a | E. coli | 250 |

| Compound 1f | S. pyogenes | 100 |

| Compound 1f | S. aureus | 200 |

| Compound 1f | E. coli | 250 |

MIC: Minimum Inhibitory Concentration. Data sourced from studies on pyrimidine-based antibacterial agents.[3]

Experimental Protocols

This section provides detailed protocols for the synthesis of key intermediates and final compounds based on the this compound scaffold.

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a key intermediate for amide bond formation.

Workflow Diagram:

Caption: Workflow for the hydrolysis of the methyl ester.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl, 1N)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add LiOH (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 2-aminopyrimidine-5-carboxylic acid.

Protocol 2: Amide Coupling to Synthesize 2-Aminopyrimidine-5-carboxamides

This protocol details the formation of an amide bond between 2-aminopyrimidine-5-carboxylic acid and a primary or secondary amine.

Workflow Diagram:

Caption: Workflow for amide coupling.

Materials:

-

2-Aminopyrimidine-5-carboxylic acid

-

Desired amine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine, 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-